molecular formula C12H14N6O2 B2538039 (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone CAS No. 1448058-88-5

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone

Cat. No. B2538039
CAS RN: 1448058-88-5
M. Wt: 274.284
InChI Key: NQLUXRDEWWKINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in the literature . These compounds were synthesized using various techniques and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone, was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Advantages and Limitations for Lab Experiments

One of the major advantages of using (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone in lab experiments is its potent pharmacological properties. It has been found to exhibit activity at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone. One of the areas of interest is the development of novel derivatives with improved pharmacological properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Furthermore, studies are needed to investigate the safety and toxicity of this compound in animal models and human subjects.

Synthesis Methods

The synthesis of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone involves a multi-step process. The first step involves the reaction of 3-amino-6-(1H-1,2,4-triazol-1-yl)pyridazine with ethyl 2-chloroacetate in the presence of a base to give ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)acetate. This intermediate is then treated with sodium hydride and 4,4-dimethyl-3-oxazolidinone to obtain the final product, this compound.

Scientific Research Applications

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been found to be effective in the treatment of various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.

Safety and Hazards

The safety of 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

(4,4-dimethyl-1,3-oxazolidin-3-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2/c1-12(2)5-20-8-17(12)11(19)9-3-4-10(16-15-9)18-7-13-6-14-18/h3-4,6-7H,5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLUXRDEWWKINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1C(=O)C2=NN=C(C=C2)N3C=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.